molecular formula C8H15NO2 B12950672 (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B12950672
M. Wt: 157.21 g/mol
InChI Key: TUXFSVNDVGOMQY-ZETCQYMHSA-N
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Description

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a chiral spirocyclic compound featuring a fused oxolane (2-oxa) and azacyclohexane (8-aza) ring system connected at the spiro carbon (C4).

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m0/s1

InChI Key

TUXFSVNDVGOMQY-ZETCQYMHSA-N

Isomeric SMILES

C1CNCCC12COC[C@@H]2O

Canonical SMILES

C1CNCCC12COCC2O

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Synthesis Using 4-Aminophenol and α-Glycolic Acid

This method employs 4-aminophenol and α-glycolic acid (or lactic acid) as starting materials, activated by N,N'-dicyclohexylcarbodiimide (DCC) . The reaction proceeds as follows:

  • Reaction Setup : The starting materials are combined under mild conditions in the presence of DCC, which acts as a coupling agent.
  • Intermediate Formation : The reaction yields intermediates containing the oxazolidine ring.
  • Oxidation : These intermediates are then oxidized to form the final spirocyclic product.

Key Features:

  • This route is efficient for laboratory-scale synthesis.
  • It provides high selectivity for the (R)-enantiomer.

tert-Butyl Protection Strategy

Another approach involves the use of tert-butyl protection to enhance yield and simplify purification:

  • Starting Material : 2-Oxa-8-azaspiro[4.5]decan-4-ol is dissolved in dichloromethane (CH₂Cl₂).
  • Reagents :
    • Di-tert-butyl dicarbonate (Boc₂O) is added as a protecting agent.
    • Triethylamine (Et₃N) serves as a base.
  • Reaction Conditions :
    • Conducted at room temperature for 2 hours.
    • The reaction mixture is quenched with water and extracted with ethyl acetate.
  • Final Product : The protected compound is obtained as a colorless oil with a yield of approximately 90%.
Reaction Conditions Reagents Used Yield (%)
Room Temperature Boc₂O, Et₃N 90

Continuous Flow Chemistry

Flow chemistry has been employed to improve safety and scalability:

  • Process : A continuous azide-mediated SN2 reaction followed by Staudinger reduction is used to synthesize intermediates.
  • Chiral Resolution : Enantiomeric purity is achieved through additional synthetic steps, yielding up to 97% enantiomeric excess (ee).

Advantages:

  • Reduces hazardous intermediate formation.
  • Suitable for large-scale synthesis.

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Dichloromethane (CH₂Cl₂) is preferred for its ability to dissolve reactants and facilitate extraction.
  • Ethyl acetate is used for purification due to its compatibility with aqueous quenching steps.

Catalysts and Reagents

Using catalysts like DCC or bases such as triethylamine ensures high coupling efficiency and minimizes side reactions.

Challenges in Synthesis

  • Enantiomeric Purity : Achieving high enantiomeric excess requires precise control over reaction conditions and chiral catalysts.
  • Yield Optimization : Balancing reaction time, temperature, and reagent ratios is critical to maximize yield without compromising purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Research indicates that (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol exhibits significant biological activity, particularly in cancer research. Key findings include:

  • Antitumor Effects : Derivatives of this compound have demonstrated antitumor properties by potentially interacting with proteins involved in cell proliferation and survival pathways. The mechanism of action may involve the inhibition of critical enzymes or signaling pathways essential for tumor growth.
  • TRPM8 Antagonism : Some studies suggest that derivatives of this compound may act as antagonists for the TRPM8 channel, which is implicated in pain sensations and could lead to novel treatments for conditions like cold allodynia induced by chemotherapy agents such as oxaliplatin .

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor cell growth in vitro, indicating potential for development into anticancer therapeutics.
  • Pain Management : Research on TRPM8 antagonism has revealed that certain derivatives can effectively reduce pain responses in animal models, suggesting applications in managing chemotherapy-induced pain syndromes.
  • Pharmacokinetic Studies : Ongoing studies are assessing the pharmacokinetics of this compound derivatives to understand their absorption, distribution, metabolism, and excretion profiles, which are crucial for therapeutic development.

Mechanism of Action

The mechanism of action of ®-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Ring System Key Features Similarity Score (if available) Reference
(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol -OH at C4; oxa/aza spiro[4.5] Chiral center (R-configuration); hydroxyl for H-bonding N/A
1-Oxa-8-azaspiro[4.5]decan-2-one HCl -C=O at C2; oxa/aza spiro[4.5] Ketone group enhances electrophilicity; hydrochloride salt improves solubility 0.76
8-Azaspiro[4.5]decan-1-one HCl -C=O at C1; aza spiro[4.5] Ketone at spiro junction; used as a building block for CNS-targeting drugs N/A
8-(4-Phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane Quinolinyl group at N8; oxa/aza spiro[4.5] Aromatic extension for π-π interactions; solid state (m.p. 84–85°C) N/A
2-Boc-2-azaspiro[4.5]decane-8-amine -Boc at N2; -NH2 at C8 Boc-protected amine for peptide coupling; spirocyclic backbone N/A

Key Observations :

  • Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound enables hydrogen bonding, whereas ketone-containing analogs (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one) may exhibit enhanced reactivity in nucleophilic additions .
  • Protective Groups : Boc-protected amines (e.g., 2-Boc-2-azaspiro[4.5]decane-8-amine) are critical for controlled synthetic modifications in drug development .

Insights :

  • Reduction Methods : The NaBH4-mediated reduction of ketones (e.g., in 1,4-dioxaspiro[4.5]decan-8-ol synthesis) is a common strategy for introducing hydroxyl groups in spiro systems .
  • Asymmetric Synthesis : Enantioselective routes, such as those for (3R,4S)-3-(prop-1-en-2-yl)-1-tosyl-1-azaspiro[4.5]decan-4-ol, highlight the importance of temperature control and chiral catalysts for achieving high enantiomeric excess .

Physicochemical and Pharmacological Properties

  • Melting Points: Analogs like 8-(4-phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane exhibit higher melting points (84–85°C) due to crystalline packing enhanced by aromatic groups, whereas hydroxylated analogs (e.g., this compound) may remain liquid or form less stable crystals .
  • Solubility : Hydrochloride salts (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one HCl) show improved aqueous solubility compared to free bases, critical for bioavailability .

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